3-(4-Bromo-3-fluorophenoxy)propane-1,2-diol
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Overview
Description
3-(4-Bromo-3-fluorophenoxy)propane-1,2-diol is an organic compound with the molecular formula C9H10BrFO3 It is a derivative of propane-1,2-diol, where the hydrogen atoms are substituted with a 4-bromo-3-fluorophenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromo-3-fluorophenoxy)propane-1,2-diol typically involves the reaction of 4-bromo-3-fluorophenol with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction proceeds through an epoxide intermediate, which is subsequently opened by a nucleophile to form the desired diol.
Reaction Scheme:
- 4-Bromo-3-fluorophenol + Epichlorohydrin → Epoxide intermediate
- Epoxide intermediate + Nucleophile (e.g., water) → this compound
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and controlled temperature and pressure conditions can further enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
3-(4-Bromo-3-fluorophenoxy)propane-1,2-diol can undergo various chemical reactions, including:
Oxidation: The diol can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea can be used for substitution reactions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
3-(4-Bromo-3-fluorophenoxy)propane-1,2-diol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(4-Bromo-3-fluorophenoxy)propane-1,2-diol depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The presence of the bromo and fluoro substituents can influence its binding affinity and specificity towards molecular targets.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Bromophenoxy)propane-1,2-diol
- 3-(4-Fluorophenoxy)propane-1,2-diol
- 3-Bromo-1,1,1-trifluoro-2-propanol
Uniqueness
3-(4-Bromo-3-fluorophenoxy)propane-1,2-diol is unique due to the presence of both bromo and fluoro substituents on the phenoxy group. This dual substitution can enhance its reactivity and specificity in chemical and biological applications compared to compounds with only one substituent.
Properties
IUPAC Name |
3-(4-bromo-3-fluorophenoxy)propane-1,2-diol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrFO3/c10-8-2-1-7(3-9(8)11)14-5-6(13)4-12/h1-3,6,12-13H,4-5H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWZTUZDJUDJUOB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OCC(CO)O)F)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrFO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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